molecular formula C4H5NS B110548 3-Methylisothiazole CAS No. 693-92-5

3-Methylisothiazole

Cat. No. B110548
CAS RN: 693-92-5
M. Wt: 99.16 g/mol
InChI Key: WOTIUKDGJBXFLG-UHFFFAOYSA-N
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Description

3-Methylisothiazole is a compound that belongs to the class of isothiazoles, which are heterocyclic compounds containing a five-membered ring of three carbon atoms, one nitrogen atom, and one sulfur atom. The methyl group attached to the isothiazole ring indicates its substitution at the 3-position. While the provided papers do not directly discuss 3-methylisothiazole, they do provide insights into the chemistry of related isothiazole compounds and their derivatives, which can be informative for understanding the properties and reactivity of 3-methylisothiazole.

Synthesis Analysis

The synthesis of isothiazole derivatives often involves strategies that can potentially be applied to the synthesis of 3-methylisothiazole. For example, solid-phase synthesis methods have been described for the preparation of 3-amino-1,2,4-triazoles, which could be adapted for isothiazole synthesis . Additionally, the synthesis of 3,4,5-trisubstituted isothiazoles as antiviral agents suggests that functionalization at the 3-position of the isothiazole ring is feasible .

Molecular Structure Analysis

The molecular structure of isothiazole derivatives has been studied using various techniques, including X-ray crystallography and computational methods. For instance, the crystal structures of an isomeric pair of 3-methylthio-5-amino-1,2,4-triazoles have been established, providing insights into the geometric parameters that could be relevant for 3-methylisothiazole . Additionally, computational studies have been used to investigate the structure of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole and its hexabromotellurate salt .

Chemical Reactions Analysis

The reactivity of isothiazole derivatives can be inferred from studies on similar compounds. For example, the reaction of 3-Cl/OMe-substituted 5-nitrobenzisothiazoles with hydrazine has been investigated, revealing rearrangement pathways and the formation of Meisenheimer complexes . This suggests that 3-methylisothiazole could also undergo interesting chemical transformations under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazole derivatives have been explored through experimental and theoretical approaches. Spectroscopic behavior, including FT-IR, FT-Raman, and UV-Vis spectra, has been analyzed for compounds like 3-methylbezothiazole-2-thione . Additionally, the electronic properties, such as frontier molecular orbitals and band gap energies, have been calculated to understand the reactivity of these molecules . These studies provide a foundation for predicting the properties of 3-methylisothiazole.

Scientific Research Applications

Spectroscopic and Electronic Properties

Synthesis and Spectroscopic Research 3-Methylisothiazole has been a subject of research focusing on its synthesis and spectroscopic properties. A study detailed the synthesis of 5-amino-3-methylisothiazole and 3-methyl-4-nitroisothiazole, presenting extensive research on their spectral and electronic properties. The study involved vibrational spectrum analysis using anharmonic approximation, which matched well with experimental data. It further explored the molecule's stability and reduction potential, indicating its susceptibility to reduction. The UV-Vis spectra analysis shed light on the nature of valence electron excitation and electron transition of 3-methyl-4-nitroisothiazole. Detailed analysis of NMR signal shifts and the estimation of molar enthalpy of vaporization were also part of the study (Regiec & Wojciechowski, 2019).

Antibacterial and Antifungal Applications In another research domain, derivatives of 1,2,4-Triazole, a compound related to 3-Methylisothiazole, have shown promise in medicine, particularly as antibacterial and antifungal agents. The study involved synthesizing a series of compounds starting from sodium salt of 3-methylxanthine. The physical-chemical properties of the compounds were researched, and their structure and individuality were confirmed through various spectroscopic methods (Gotsulya, 2016).

Pharmacokinetics and Pain Management

mGluR1 Antagonist Activity A study disclosed the potential of 3-phenyl-5-isothiazole carboxamides as potent allosteric antagonists of mGluR1, showing promise in the domain of pain management. The pharmacokinetic properties of the compounds were favorable, and oral administration of one of the isothiazole compounds demonstrated robust activity in a model of persistent pain, correlating with CNS receptor occupancy (Fisher et al., 2012).

Photochemical Studies

Photochemical Isomerization Research Research on the photochemical isomerization of isothiazoles, including 3-methylisothiazole, provided insights into the reaction mechanisms of these compounds. The study used CASSCF and MP2-CAS methods to determine the structures of conical intersections crucial in photo-transpositions. It explored various reaction mechanisms, concluding that the direct mechanism offered a better explanation for the photochemical reaction pathways of these molecules (Su, 2014).

Safety And Hazards

3-Methylisothiazole is considered toxic if swallowed or in contact with skin. It can cause severe skin burns and eye damage. It may cause an allergic skin reaction and is fatal if inhaled. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-methyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS/c1-4-2-3-6-5-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTIUKDGJBXFLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219360
Record name 3-Methyl-isothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylisothiazole

CAS RN

693-92-5
Record name Isothiazole, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693925
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Record name 3-Methyl-isothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30219360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylisothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
258
Citations
R Slack, KRH Wooldridge, JA McFadzean, S Squires - Nature, 1964 - nature.com
… ), and we observed that 3-methylisothiazole-5-carboxaldehydc … , one of which, 4-bromo-3-methylisothiazole-5-carboxaldehyde … 4-Bromo -3-methylisothiazole -5-carboxaldehyde thio…
Number of citations: 21 www.nature.com
I Jęśkowiak, M Mączyński, J Trynda, J Wietrzyk… - Bioorganic …, 2019 - Elsevier
… in a synthesis of 5-hydrazino-3-methylisothiazole-4-carboxylic acid 1. … reaction 5-chloro-3-methylisothiazole-4-carboxylic acid with … The starting material, 5-chloro-3-methylisothiazole-4-…
Number of citations: 7 www.sciencedirect.com
D Buttimore, DH Jones, R Slack… - Journal of the Chemical …, 1963 - pubs.rsc.org
… 4-Acetyl-3-methylisothiazole … 3-methylisothiazole-4-carboxylate to undergo Claisen condensation. Attempts to prepare an isothiazole-3-carbonyl compound from 3-methylisothiazole …
Number of citations: 17 pubs.rsc.org
A Holland, R Slack, TF Warren… - Journal of the Chemical …, 1965 - pubs.rsc.org
… XVI) was conveniently prepared by hydrolysis of 5-acetamido4-amino-3-methylisothiazole.4 … lY6 It has now been found that 3-methylisothiazole and its derivatives (XXVIII) are readily …
Number of citations: 17 pubs.rsc.org
A Regiec, P Wojciechowski - Journal of Molecular Structure, 2019 - Elsevier
… The alternative way of synthesis of valuable 5-amino-3-methylisothiazole and 3-methyl-4-… -nitroisothiazole, 5-amino-3-methylisothiazole and intermediate and side products of synthesis …
Number of citations: 6 www.sciencedirect.com
JW Bridges, RT Williams - Journal of Pharmacy and …, 1963 - academic.oup.com
The fate of the sulphonamide drug, sulphasomizole, in man, dog, rabbit and rat has been studied. In man, rat and rabbit, the major urinary metabolite, is N 4 -acetylsulphasomizole …
Number of citations: 11 academic.oup.com
AK Singh, S Mehtab, P Saxena - Sensors and Actuators B: Chemical, 2007 - Elsevier
A new poly(vinylchloride) (PVC) membrane electrode for trace level determination of Co 2+ ions has been developed based on 5-amino-3-methylisothiazole as an ionophore, o-…
Number of citations: 39 www.sciencedirect.com
MD Su - Physical Chemistry Chemical Physics, 2014 - pubs.rsc.org
… The mechanisms for photochemical isomerization reactions are studied theoretically using three model systems: 3-methylisothiazole, 4-methylisothiazole and 5-methylisothiazole. The …
Number of citations: 10 pubs.rsc.org
I Jęśkowiak, S Ryng, M Świtalska, J Wietrzyk, I Bryndal… - Molecules, 2019 - mdpi.com
… Earlier, we prepared 5-hydrazino-3-methylisothiazole-4-… In this scientific work we obtained 3-methylisothiazole … active 5-substituted derivatives of 3-methylisothiazole [29]. The same …
Number of citations: 2 www.mdpi.com
DL Pain, EW Parnell - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… which 3-methylisothiazole-4-sulphinamide was obtained. … 3-Methylisothiazole was readily sulphonated by 20% oleum at 220-230" … 3-Methylisothiazole-4-sulphinic acid was prepared by …
Number of citations: 1 pubs.rsc.org

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